molecular formula C17H18N4O3S B11648141 (6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11648141
M. Wt: 358.4 g/mol
InChI Key: ZITIKWJYBUFVIS-YFHOEESVSA-N
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Description

(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiadiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps. The starting materials often include substituted benzaldehydes and thiadiazole derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining benzaldehyde derivatives with thiadiazole compounds under acidic or basic conditions.

    Cyclization: Formation of the fused ring system through intramolecular cyclization reactions.

    Functional Group Modifications: Introduction of ethoxy and hydroxy groups through selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the imino group would produce an amine.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Materials Science: The compound’s properties could be exploited in the design of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which (6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Acetylacetone: Shares the keto-enol tautomerism property.

    Diketene: Used in similar synthetic routes.

Uniqueness

What sets (6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its fused ring system and the presence of multiple functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C17H18N4O3S/c1-4-24-13-8-10(5-6-12(13)22)7-11-14(18)21-17(19-15(11)23)25-16(20-21)9(2)3/h5-9H,4,18H2,1-3H3/b10-7-

InChI Key

ZITIKWJYBUFVIS-YFHOEESVSA-N

Isomeric SMILES

CCOC1=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)C(C)C)N)/C=CC1=O

Canonical SMILES

CCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C(C)C)N)C=CC1=O

Origin of Product

United States

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